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Methyl 4-amino-1H-pyrrole-3-carboxylate

Catalog No.
S13458510
CAS No.
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-1H-pyrrole-3-carboxylate

Product Name

Methyl 4-amino-1H-pyrrole-3-carboxylate

IUPAC Name

methyl 4-amino-1H-pyrrole-3-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-8-3-5(4)7/h2-3,8H,7H2,1H3

InChI Key

FIZYBEKISLWDDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1N

Methyl 4-amino-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O2C_6H_8N_2O_2 and a molecular weight of 140.14 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and includes both an amino group and a carboxylate group. The presence of these functional groups makes it an important intermediate in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
  • Acylation: The amino group can undergo acylation reactions, leading to the formation of amides.
  • Decarboxylation: Under certain conditions, the carboxylate group can be removed, resulting in the formation of a substituted pyrrole derivative.
  • Reactions with electrophiles: The nitrogen atom in the pyrrole ring can participate in electrophilic aromatic substitution reactions.

These reactions highlight the versatility of methyl 4-amino-1H-pyrrole-3-carboxylate in synthetic organic chemistry .

Methyl 4-amino-1H-pyrrole-3-carboxylate exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's structure allows it to interact with biological targets, which may lead to therapeutic applications. Furthermore, its derivatives have shown promise in enhancing neuroprotective effects and exhibiting anti-inflammatory properties .

The synthesis of methyl 4-amino-1H-pyrrole-3-carboxylate can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of pyrrole with methyl acrylate followed by subsequent amination.
  • Reduction Reactions: Starting from nitropyrrole derivatives, reduction reactions can yield the amino-substituted pyrrole.
  • Carboxylation Reactions: Methyl 4-amino-1H-pyrrole can be synthesized by carboxylating suitable pyrrole derivatives using carbon dioxide under high pressure.

These methods underscore the compound's accessibility for further functionalization in synthetic pathways .

Methyl 4-amino-1H-pyrrole-3-carboxylate has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various bioactive compounds.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The compound may be utilized in the development of novel materials with specific electronic or photonic properties.

These applications demonstrate its significance across multiple fields .

Studies investigating the interactions of methyl 4-amino-1H-pyrrole-3-carboxylate with biological systems have revealed its potential as a lead compound. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses. Understanding these interactions is crucial for developing targeted therapies and optimizing drug design .

Methyl 4-amino-1H-pyrrole-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-methyl-1H-pyrrole-3-carboxylate40318-15-80.93Contains an additional methyl group on the pyrrole ring
Ethyl 4-methyl-1H-pyrrole-3-carboxylate2199-49-70.89Ethyl substituent instead of methyl
Methyl pyridazine-4-carboxylate34231-77-10.79Pyridazine ring instead of pyrrole
Ethyl 2-methyl-1H-pyrrole-3-carboxylate936-12-90.78Methyl group at a different position on the pyrrole

The unique combination of functional groups and structural characteristics makes methyl 4-amino-1H-pyrrole-3-carboxylate particularly valuable in synthetic chemistry and medicinal applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.058577502 g/mol

Monoisotopic Mass

140.058577502 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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